molecular formula C13H15F3 B12549111 [3-(Trifluoromethyl)hex-3-EN-1-YL]benzene CAS No. 821799-42-2

[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene

Cat. No.: B12549111
CAS No.: 821799-42-2
M. Wt: 228.25 g/mol
InChI Key: CIAHXJQRDNOZAE-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a hex-3-en-1-yl chain, which is further connected to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with trifluoromethylating agents . This process can be carried out under various conditions, including the use of photoredox catalysts or transition metal catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of [3-(Trifluoromethyl)hex-3-EN-1-YL]benzene often employs large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include trifluoromethylated derivatives, reduced forms of the original compound, and various substituted benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [3-(Trifluoromethyl)hex-3-EN-1-YL]benzene exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The compound may interact with enzymes, receptors, and other biomolecules, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Properties

CAS No.

821799-42-2

Molecular Formula

C13H15F3

Molecular Weight

228.25 g/mol

IUPAC Name

3-(trifluoromethyl)hex-3-enylbenzene

InChI

InChI=1S/C13H15F3/c1-2-6-12(13(14,15)16)10-9-11-7-4-3-5-8-11/h3-8H,2,9-10H2,1H3

InChI Key

CIAHXJQRDNOZAE-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CCC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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